

Spectroscopic Profile of (4-Bromobutyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Bromobutyl)cyclohexane

Cat. No.: B1283877

[Get Quote](#)

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **(4-Bromobutyl)cyclohexane**, a valuable building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided for researchers and professionals in drug development and chemical sciences.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(4-Bromobutyl)cyclohexane** (CAS: 60439-16-9, Molecular Formula: C₁₀H₁₉Br, Molecular Weight: 219.16 g/mol).^{[1][2]} These predictions are derived from the analysis of analogous structures such as bromocyclohexane, 1-bromobutane, and other substituted cyclohexanes.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.40	Triplet (t)	2H	-CH ₂ -Br
~1.85	Multiplet (m)	2H	-CH ₂ -CH ₂ -Br
~1.60 - 1.80	Multiplet (m)	5H	Cyclohexyl -H (axial & equatorial)
~1.10 - 1.40	Multiplet (m)	6H	Cyclohexyl -H & Butyl -CH ₂ -
~0.85 - 1.05	Multiplet (m)	4H	Cyclohexyl -H (axial) & Butyl -CH ₂ -

Note: The proton chemical shifts for the cyclohexane ring are complex and overlapping due to the conformational flexibility and the presence of axial and equatorial protons.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~37.5	Cyclohexyl -CH
~34.0	-CH ₂ -Br
~33.0	Cyclohexyl -CH ₂
~32.5	-CH ₂ -CH ₂ -Br
~29.0	-CH ₂ -CH ₂ -Cyclohexyl
~26.5	Cyclohexyl -CH ₂

Note: The carbon attached to the bromine atom is expected to be in the 30-40 ppm range. The exact chemical shifts of the cyclohexane carbons can vary based on conformational effects.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925 - 2850	Strong	C-H Stretching (Cyclohexyl & Butyl)
1450	Medium	C-H Bending (Scissoring)
650 - 550	Medium-Strong	C-Br Stretching

Note: The IR spectrum of an alkyl halide is often characterized by the strong C-H stretching and bending vibrations. The C-Br stretch is a key diagnostic peak, though it appears in the lower frequency "fingerprint" region.[\[3\]](#)

Predicted Mass Spectrometry (MS) Data (Electron Ionization, 70 eV)

m/z	Relative Intensity	Assignment
218/220	Low	[M] ⁺ (Molecular ion peak with bromine isotopes)
139	Medium	[M - Br] ⁺
83	High	[C ₆ H ₁₁] ⁺ (Cyclohexyl fragment)
55	High	[C ₄ H ₇] ⁺ (Butyl fragment)

Note: A characteristic feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid haloalkanes like **(4-Bromobutyl)cyclohexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **(4-Bromobutyl)cyclohexane** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (for a 500 MHz spectrometer):
 - ¹H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32.
 - ¹³C NMR:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Reference the spectra to the TMS signal.
- Integrate the signals in the ^1H NMR spectrum and identify the multiplicities.

Infrared (IR) Spectroscopy

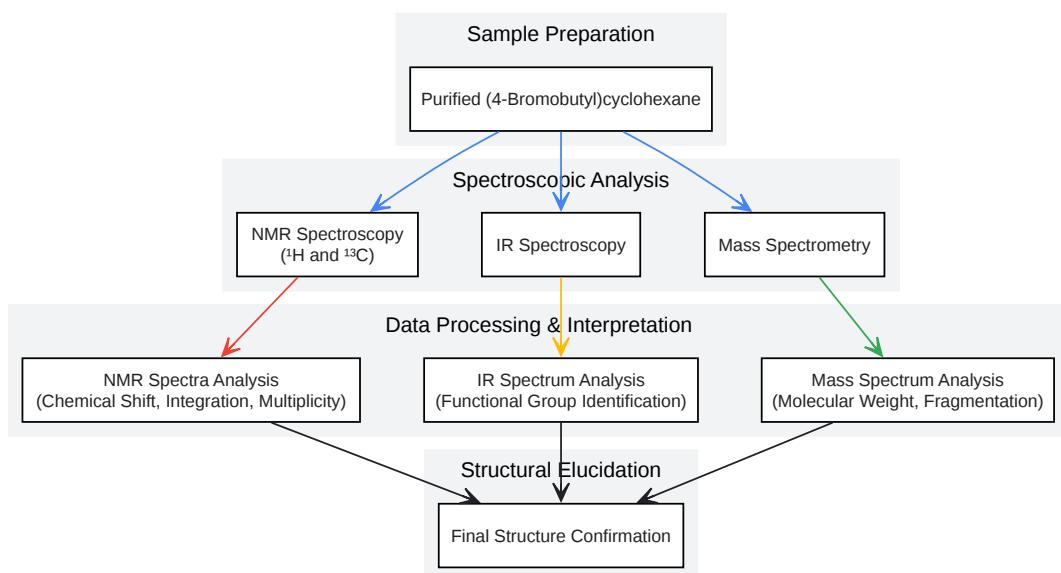
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Place a small drop of neat (undiluted) liquid **(4-Bromobutyl)cyclohexane** directly onto the ATR crystal.[6]
- Instrument Parameters (FTIR Spectrometer):
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
- Data Processing:
 - Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology (Electron Ionization - EI):

- Sample Preparation:
 - Prepare a dilute solution of **(4-Bromobutyl)cyclohexane** in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
- Instrument Parameters (GC-MS or Direct Infusion):
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 40-400.
- Data Acquisition:
 - Introduce the sample into the ion source. If using GC-MS, the compound will be separated on a capillary column before entering the mass spectrometer.
- Data Processing:
 - Identify the molecular ion peak and any characteristic isotopic patterns.
 - Analyze the fragmentation pattern to identify key structural fragments.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart of the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Bromobutyl)cyclohexane | C10H19Br | CID 13962520 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. (4-Bromobutyl)cyclohexane | CAS 60439-16-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH₃)₂CHCH₂Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (4-Bromobutyl)cyclohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1283877#4-bromobutyl-cyclohexane-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com